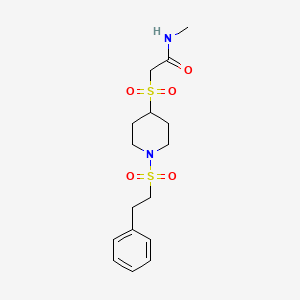

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S2/c1-17-16(19)13-24(20,21)15-7-10-18(11-8-15)25(22,23)12-9-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOHHXWPILSYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Phenethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenethylsulfonyl chloride under basic conditions.

Attachment of the Sulfonylacetamide Moiety: The final step involves the reaction of the intermediate with N-methylacetamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonyl groups to thiols or sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring, a phenethylsulfonyl group, and a sulfonylacetamide moiety. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Phenethylsulfonyl Group : The piperidine ring undergoes sulfonylation with phenethylsulfonyl chloride under basic conditions.

- Attachment of the Sulfonylacetamide Moiety : The final step involves reacting the intermediate with N-methylacetamide to yield the desired compound.

Medicinal Chemistry

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide serves as a valuable building block for synthesizing potential drug candidates. Its structural features make it particularly relevant for developing treatments for neurological disorders and inflammatory conditions.

Pharmaceutical Development

The compound can act as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its unique chemical properties allow researchers to modify its structure to enhance efficacy and reduce side effects in drug formulations.

Organic Synthesis

Due to its complex structure, this compound is a useful intermediate in organic synthesis, facilitating the creation of more intricate organic molecules that may have various applications in chemical research and development.

Biological Studies

Research into the biological activity of this compound is crucial for understanding its therapeutic effects. Studies indicate that it may interact with specific molecular targets, potentially modulating enzyme activity or receptor binding, thus influencing various biological pathways.

Case Studies and Research Findings

Several studies have highlighted the pharmacological properties of compounds related to this compound:

- Neurological Disorders : Research indicates that derivatives of this compound exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Activity : Studies have demonstrated that compounds containing similar sulfonamide structures possess anti-inflammatory properties, which could be harnessed for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

*Molecular weight calculated based on standard atomic masses.

Substituent Impact Analysis:

- Phenethyl vs.

- Diphenylpropyl vs. Smaller Groups : The 3,3-diphenylpropyl substituent () significantly increases steric bulk, which may enhance receptor selectivity but reduce solubility .

- Chlorophenyl vs. Methylsulfonyl-Phenyl : The 4-chlorophenyl group () offers moderate electron-withdrawing effects, whereas the methylsulfonyl-phenyl group () enhances hydrogen-bonding capacity, critical for receptor interactions .

Physicochemical and Crystallographic Properties

- Molecular Weight and Solubility : The trifluoromethyl derivative (442.47 g/mol) and diphenylpropyl analog (476.64 g/mol) have higher molecular weights than the target compound (441.56 g/mol), likely reducing aqueous solubility .

- Crystal Packing : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), sulfonyl and nitro groups facilitate intermolecular hydrogen bonds (C–H⋯O), stabilizing the crystal lattice. Similar interactions may govern the target compound’s crystallinity .

Biological Activity

N-methyl-2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1448136-32-0 |

| Molecular Formula | C₁₆H₂₄N₂O₅S₂ |

| Molecular Weight | 388.5 g/mol |

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The sulfonamide moiety is known to enhance binding affinity due to its ability to form hydrogen bonds and participate in electrostatic interactions with target proteins. For instance, sulfonamides can act as inhibitors of certain enzymes, potentially influencing pathways involved in inflammation or cancer progression .

1. Inhibition Studies

This compound has been evaluated for its inhibitory effects on specific enzymes. For example, related compounds have shown promise as inhibitors of sphingomyelin synthase (SMS), which plays a crucial role in lipid metabolism and cell signaling . The IC50 values of related sulfonamide derivatives have been reported, indicating strong inhibitory potential.

2. Opioid Receptor Interaction

Sulfonamide derivatives, including those related to this compound, have been investigated for their interaction with opioid receptors. These studies focus on the δ-opioid receptor (DOR), where modifications in the N-substituents significantly influence receptor binding and functional activity . This suggests that the compound may exhibit analgesic properties through modulation of opioid pathways.

3. Case Studies

Several case studies have documented the biological activity of sulfonamide derivatives:

- Study on SMS Inhibition : A study reported that a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit SMS, with one compound showing an IC50 value as low as 2.1 μM . This highlights the potential of such compounds in therapeutic applications targeting lipid-related diseases.

- Opioid Receptor Activity : Another investigation into the structure-activity relationship (SAR) of naltrindole derivatives indicated that specific modifications could enhance binding affinity and efficacy at DORs . This underscores the relevance of structural features in determining biological outcomes.

Q & A

Q. How can molecular interactions be validated experimentally?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) with purified target proteins .

- Surface Plasmon Resonance (SPR) : Quantify on/off rates (k, k) to assess binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.